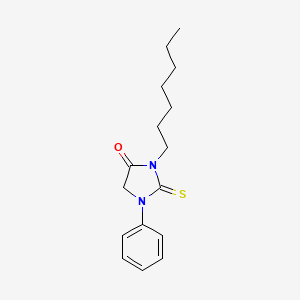
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)valeric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)valeric acid is a complex organic compound that features a valeric acid backbone with a triiodophenoxy group and an N-methylacetamido substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)valeric acid typically involves multiple steps, starting with the iodination of a phenol derivative to introduce the triiodo group. This is followed by the attachment of the N-methylacetamido group through an amide bond formation. The final step involves the esterification or amidation of valeric acid to the iodophenoxy intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)valeric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or to reduce other functional groups.
Substitution: Halogen atoms (iodine) can be substituted with other groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce deiodinated derivatives.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Could be explored for use in diagnostic imaging or as a therapeutic agent due to its iodine content.
Industry: May be used in the production of specialized chemicals or materials.
作用机制
The mechanism of action of 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)valeric acid would depend on its specific application. In biological systems, the iodine atoms could interact with thyroid hormones or enzymes involved in iodine metabolism. The N-methylacetamido group might influence the compound’s binding affinity to certain proteins or receptors.
相似化合物的比较
Similar Compounds
Triiodothyronine (T3): A thyroid hormone with three iodine atoms, similar in its iodine content.
Iodinated Contrast Agents: Used in medical imaging, these compounds also contain multiple iodine atoms.
Uniqueness
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)valeric acid is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.
属性
CAS 编号 |
24340-17-8 |
|---|---|
分子式 |
C14H16I3NO4 |
分子量 |
642.99 g/mol |
IUPAC 名称 |
2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenoxy]pentanoic acid |
InChI |
InChI=1S/C14H16I3NO4/c1-4-5-10(14(20)21)22-13-9(16)6-8(15)12(11(13)17)18(3)7(2)19/h6,10H,4-5H2,1-3H3,(H,20,21) |
InChI 键 |
HGDMQJNIQBHJNL-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(C)C(=O)C)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


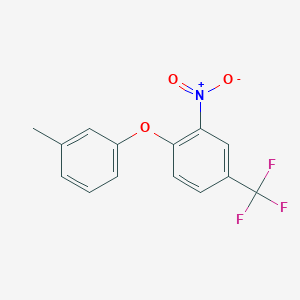
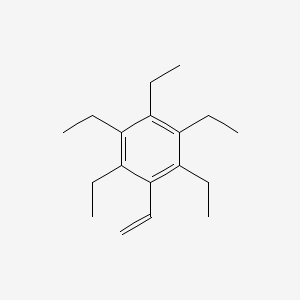
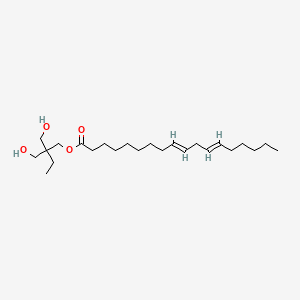
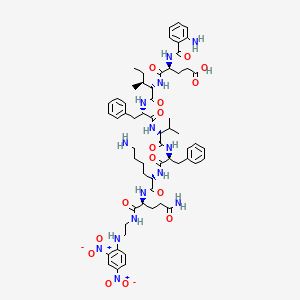

![Bis[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-diphenylsilane](/img/structure/B13788102.png)
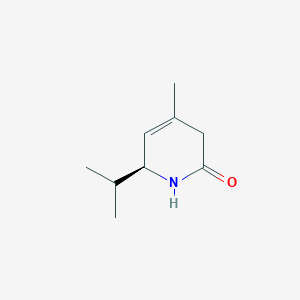
![Ethyl 2-[(2-cyclohexylethyl)amino]-5-fluorobenzoate](/img/structure/B13788106.png)
![(3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one](/img/structure/B13788112.png)
![1-Oxa-4-thia-7-aza-spiro[4.4]nonane hydrochloride](/img/structure/B13788115.png)
![benzyl N-[4-[methoxy(methyl)amino]-4-oxobutyl]-N-methylcarbamate](/img/structure/B13788116.png)

